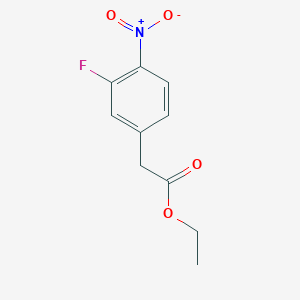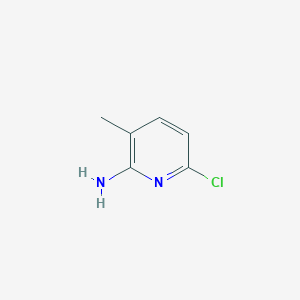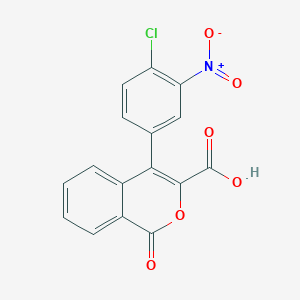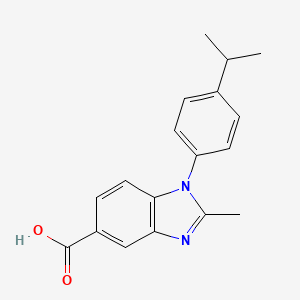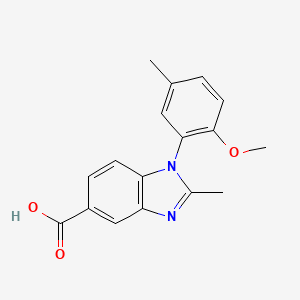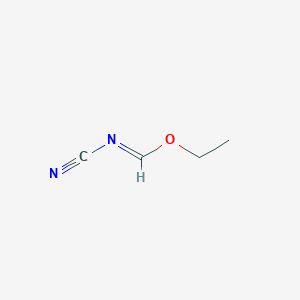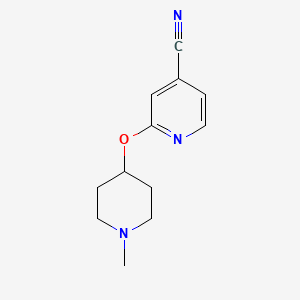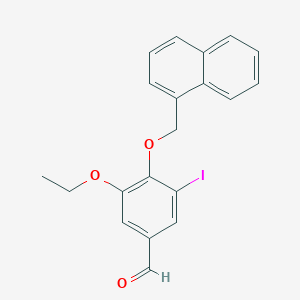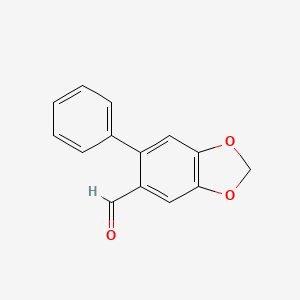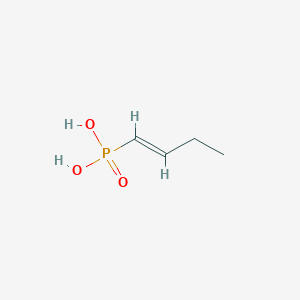
2-Ethylvinylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylvinylphosphonic acid is an organic compound with the molecular formula C4H9O3P It is a phosphonic acid derivative characterized by the presence of a vinyl group attached to the phosphorus atom
Mecanismo De Acción
Target of Action
2-Ethylvinylphosphonic acid (EVPA) is a research chemical Phosphonates, a class of compounds to which evpa belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes
Mode of Action
Phosphonates, including evpa, can act directly on fungi, reducing growth, and this growth reduction is associated with a rapid reduction in the total pool of adenylate This suggests that EVPA might interact with its targets, leading to changes in the metabolic processes of the organism
Biochemical Pathways
For instance, they can inhibit the synthesis of macromolecular materials, which could alter the host response and change the host reaction from compatible to incompatible
Pharmacokinetics
Pharmacokinetics studies the processes of absorption, distribution, and elimination, either by metabolism or excretion, of drugs
Result of Action
Given that phosphonates can reduce the growth of fungi and affect the total pool of adenylate , it is plausible that EVPA might have similar effects
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of many chemical compounds
Métodos De Preparación
The synthesis of 2-ethylvinylphosphonic acid typically involves the reaction of 2-chloroethylphosphonic acid with a base to form the desired product . This method is advantageous due to its simplicity and efficiency. Industrial production methods often utilize large-scale synthesis techniques to produce the compound in significant quantities .
Análisis De Reacciones Químicas
2-Ethylvinylphosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphonic acid derivatives with additional oxygen atoms .
Aplicaciones Científicas De Investigación
2-Ethylvinylphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: It is used in the study of enzyme inhibition and as a potential therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparación Con Compuestos Similares
2-Ethylvinylphosphonic acid can be compared with other similar compounds, such as:
Vinylphosphonic acid: This compound has a similar structure but lacks the ethyl group attached to the vinyl group.
Ethylphosphonic acid: This compound has an ethyl group attached to the phosphorus atom but lacks the vinyl group.
Phosphonic acid: This compound lacks both the ethyl and vinyl groups.
Propiedades
Número CAS |
443118-99-8 |
|---|---|
Fórmula molecular |
C4H9O3P |
Peso molecular |
136.09 g/mol |
Nombre IUPAC |
but-1-enylphosphonic acid |
InChI |
InChI=1S/C4H9O3P/c1-2-3-4-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7) |
Clave InChI |
ZZAAVUMOAPEEJN-UHFFFAOYSA-N |
SMILES isomérico |
CC/C=C/P(=O)(O)O |
SMILES |
CCC=CP(=O)(O)O |
SMILES canónico |
CCC=CP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3137775.png)
![4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3137787.png)
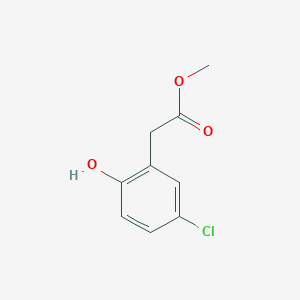
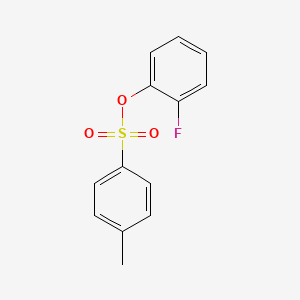
![4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dianiline](/img/structure/B3137805.png)
